4-Fluoro-2-methoxybenzophenone
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Overview
Description
4-Fluoro-2-methoxybenzophenone is an organic compound with the chemical formula C14H11FO2. It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom at the fourth position and a methoxy group at the second position. This compound is known for its pale yellow to yellow solid appearance and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzophenone can be synthesized through various chemical reactions. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzene in the presence of a base such as aluminum trichloride. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4-Fluoro-2-methoxybenzophenone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its fluorine and methoxy substituents play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
4-Fluorobenzophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.
2-Methoxybenzophenone: Lacks the fluorine atom, affecting its biological activity and applications.
4-Methoxybenzophenone: Substituted with a methoxy group at the fourth position instead of the second
Uniqueness: 4-Fluoro-2-methoxybenzophenone is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11FO2/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
VVRWJZDGRWBOQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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